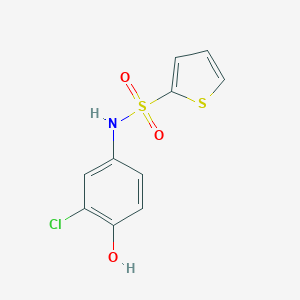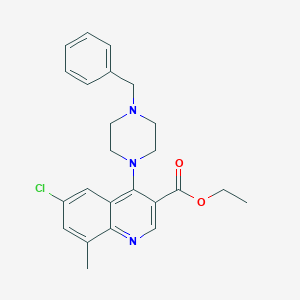
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CHS-828 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. The compound has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its anti-tumor effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes, including DNA repair and energy metabolism. Inhibition of NAMPT by this compound results in a depletion of NAD+ levels, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize and can be produced on a large scale. However, this compound has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide. One area of interest is the development of new analogs of the compound with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various disease models, including cancer and inflammatory diseases. Overall, this compound remains a promising compound with potential applications in drug development.
Synthesemethoden
The synthesis of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide involves the reaction of 3-chloro-4-hydroxybenzenesulfonic acid with thiophene-2-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
Molekularformel |
C10H8ClNO3S2 |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
InChI-Schlüssel |
UBSQSQLJOBQCJF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
